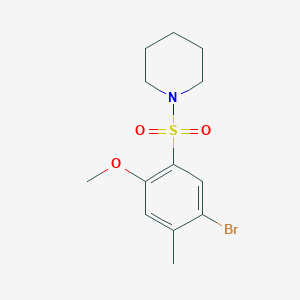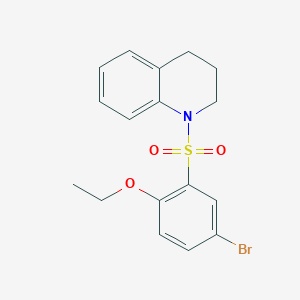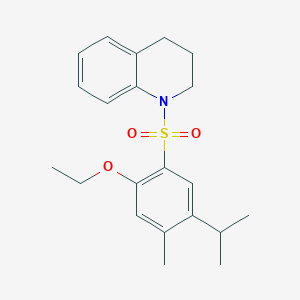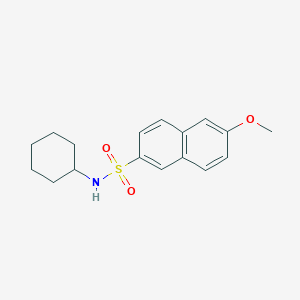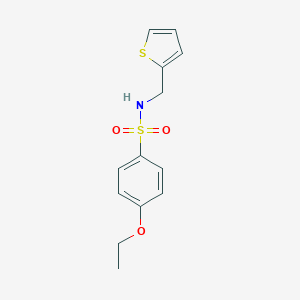
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETS and belongs to the class of sulfonamide compounds. It has been shown to possess a wide range of biological activities, making it a promising candidate for various research applications.
Mécanisme D'action
ETS exerts its biological effects by inhibiting specific enzymes involved in various cellular processes. One of the primary targets of ETS is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in cells. By inhibiting carbonic anhydrase, ETS can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ETS has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anti-oxidant properties. It has also been shown to affect the expression of various genes involved in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
ETS has several advantages as a research compound. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a wide range of biological activities, making it a valuable tool for various research applications. However, ETS also has some limitations. It can be toxic at high concentrations and may require careful handling in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving ETS. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of ETS and its potential applications in various fields of research.
Méthodes De Synthèse
ETS can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-ethoxybenzenesulfonyl chloride with thiophen-2-ylmethanamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
ETS has been shown to possess a wide range of biological activities, making it a valuable compound for scientific research. One of its most significant applications is in the field of cancer research. ETS has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. It has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H15NO3S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S2/c1-2-17-11-5-7-13(8-6-11)19(15,16)14-10-12-4-3-9-18-12/h3-9,14H,2,10H2,1H3 |
Clé InChI |
WPBHSCHTXOMUBG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
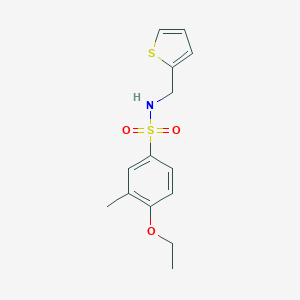
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
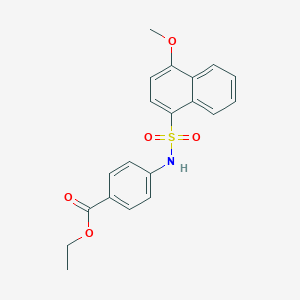
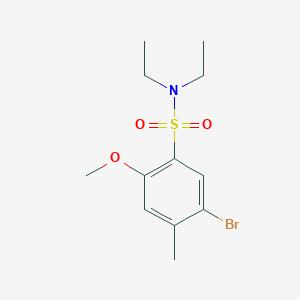
![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
